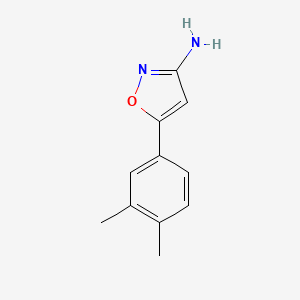

5-(3,4-Dimethylphenyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(3,4-dimethylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-9(5-8(7)2)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

VMJOFTHCCSRECO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NO2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Development and Optimization of Synthetic Routes for 5-(3,4-Dimethylphenyl)isoxazol-3-amine

The synthesis of this compound can be approached through several well-established methods for constructing the 3-aminoisoxazole (B106053) core. Key among these are cycloaddition reactions and pathways involving hydroxylamine (B1172632).

Exploration of Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a fundamental and widely utilized method for the synthesis of the isoxazole (B147169) ring. nih.govnih.gov In the context of this compound, this would involve the reaction of 3,4-dimethylbenzonitrile (B1346954) oxide with an appropriate alkyne bearing a protected or masked amino group.

The general strategy involves the in situ generation of the nitrile oxide from a precursor, typically an oxime or a hydroximoyl halide, which then reacts with the dipolarophile (the alkyne). For the synthesis of 3-aminoisoxazoles, cyanamide (B42294) or a protected version can be used as the alkyne component. However, the direct use of cyanamide can be challenging, and often, a more elaborate synthetic equivalent is employed.

A common precursor for the nitrile oxide is the corresponding aldoxime, which can be oxidized. For example, 3,4-dimethylbenzaldoxime can be treated with an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T to generate 3,4-dimethylbenzonitrile oxide, which then undergoes cycloaddition. doi.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Aryl Nitrile Oxide | Terminal Alkyne | Varies (e.g., Cu(I) catalyst) | 3,5-Disubstituted Isoxazole | Good to Excellent |

| 3,4-Dimethylbenzaldoxime | Ethynyl-surrogate | Oxidation, Cycloaddition | 5-(3,4-Dimethylphenyl)isoxazole derivative | Varies |

Alternative Synthetic Pathways (e.g., Amine Addition-Elimination, Hydroxylamine Reactions)

Alternative and often more direct routes to 3-aminoisoxazoles involve the reaction of hydroxylamine with β-functionalized substrates. A prevalent method is the condensation of hydroxylamine with β-ketonitriles. organic-chemistry.org For the target compound, this would require 3-(3,4-dimethylphenyl)-3-oxopropanenitrile as the starting material. The reaction proceeds by nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

The regioselectivity of this reaction, determining whether the 3-amino or 5-aminoisoxazole is formed, can be a critical factor and is often influenced by the reaction conditions, particularly the pH. organic-chemistry.orgresearchgate.net Generally, in neutral to slightly acidic conditions, the reaction of hydroxylamine with a β-ketonitrile favors the formation of the 5-aminoisoxazole, while more controlled, slightly basic conditions can favor the 3-aminoisoxazole isomer. researchgate.net

Another approach involves the addition-elimination of amines to a pre-formed isoxazole ring bearing a suitable leaving group at the 3-position, such as a halogen. For instance, a 3-bromo-5-(3,4-dimethylphenyl)isoxazole could be subjected to nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or a protected amine equivalent. This method allows for late-stage introduction of the amino group.

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| β-Ketonitrile | Hydroxylamine | pH and temperature control | 3-Aminoisoxazole or 5-Aminoisoxazole | organic-chemistry.orgresearchgate.net |

| 3-Bromoisoxazoline | Amine | Base, Heat (conventional or microwave) | 3-Aminoisoxazoline | researchgate.net |

| 3-Nitroisoxazole | Aqueous Ammonia | Acetonitrile (B52724)/Water | 3-Aminoisoxazole | nih.gov |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of the desired 3-aminoisoxazole isomer. In the synthesis via β-ketonitriles and hydroxylamine, careful control of pH and temperature is paramount. Studies have shown that for the synthesis of 3-amino-5-alkylisoxazoles, a pH range of 7-8 and temperatures at or below 45°C favor the formation of the 3-amino isomer, whereas a pH greater than 8 and higher temperatures (e.g., 100°C) lead to the 5-amino isomer. researchgate.net

In cycloaddition reactions, the choice of solvent, temperature, and catalyst (if applicable) can significantly impact the efficiency. For instance, copper-catalyzed nitrile oxide-alkyne cycloadditions often proceed under milder conditions and with higher regioselectivity compared to thermal reactions. nih.gov

Solvent selection also plays a key role. While many traditional syntheses are performed in organic solvents, there is a growing interest in using more environmentally benign media like water. Efficient syntheses of isoxazole derivatives have been reported in aqueous media, which can offer advantages in terms of work-up and environmental impact. orientjchem.org

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research, allowing for the exploration of structure-activity relationships. This involves modifications at the isoxazole ring and the peripheral phenyl moiety.

Strategies for Functionalization at the Isoxazole Ring

The isoxazole ring can be functionalized at various positions. The amino group at the 3-position is a versatile handle for further derivatization, such as acylation, sulfonylation, or alkylation, to produce a wide range of N-substituted analogues.

Direct C-H functionalization of the isoxazole ring is also a powerful tool. For instance, the C-4 position can be halogenated, which then allows for subsequent cross-coupling reactions to introduce new substituents. nih.gov Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) can directly yield 4-iodoisoxazoles, which are versatile intermediates for palladium-catalyzed cross-coupling reactions. mdpi.com

Furthermore, the 3-amino group can be transformed into other functionalities. For example, diazotization of the amino group followed by Sandmeyer-type reactions can introduce a variety of substituents at the 3-position. nih.gov

| Starting Material | Reagent/Reaction | Functionalized Position | Product Type |

|---|---|---|---|

| 3-Aminoisoxazole | Acyl chloride | 3-N-position | N-Acyl-3-aminoisoxazole |

| Isoxazole | Halogenating agent (e.g., ICl) | 4-position | 4-Haloisoxazole |

| 4-Haloisoxazole | Organometallic reagent (e.g., boronic acid) | 4-position | 4-Substituted isoxazole |

| 3-Aminoisoxazole | NaNO2, HX | 3-position | 3-Haloisoxazole |

Modifications of the Phenyl Moiety and its Impact on Chemical Reactivity

Modifications to the 3,4-dimethylphenyl group can be achieved either by starting with a differently substituted benzaldehyde (B42025) or benzoic acid derivative in the initial synthetic steps or by direct functionalization of the phenyl ring in a later stage.

In syntheses starting from chalcones, the substituents on the aromatic rings play a significant role in the initial condensation reaction and the subsequent cyclization with hydroxylamine. Studies on various 5-arylisoxazoles have shown that both electron-donating and electron-withdrawing groups on the aryl moiety are generally well-tolerated, although they can influence reaction rates and yields. mdpi.com For example, in the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, both electron-donating (e.g., OMe) and electron-withdrawing (e.g., CO2Et) groups on the phenyl ring at the 5-position of the resulting isoxazole did not significantly alter the reaction yields. mdpi.com

Derivatization of the Amine Group

The amine group at the 3-position of the this compound core is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows for the straightforward introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. The primary derivatization strategies involve acylation, sulfonylation, and the formation of urea (B33335) and thiourea (B124793) analogs.

Acylation and Sulfonylation Reactions

The reaction of this compound with various acylating and sulfonylating agents provides the corresponding N-substituted amide and sulfonamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

N-Acylation: The acylation of the amine group can be achieved using acyl chlorides or acid anhydrides in an inert solvent. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(5-(3,4-dimethylphenyl)isoxazol-3-yl)acetamide. While specific examples for the title compound are not extensively documented, the acylation of other 3-amino-4,5-diarylisoxazoles is known. For example, reaction of 5-aminoisoxazoles with acetic anhydride (B1165640) in pyridine has been shown to produce diacylisoxazoles, indicating the reactivity of the amino group. doi.org

N-Sulfonylation: Similarly, sulfonamides can be prepared by reacting the primary amine with sulfonyl chlorides. A common reagent for this transformation is p-toluenesulfonyl chloride. The resulting N-(5-(3,4-dimethylphenyl)isoxazol-3-yl)-4-methylbenzenesulfonamide is a stable derivative.

The general schemes for these transformations are presented below:

Scheme 1: General Acylation and Sulfonylation of this compound

Analogous Acylation and Sulfonylation Reactions of 3-Amino-5-arylisoxazoles

| Reagent | Product | Reaction Conditions | Reference |

| Acyl Chloride (R-COCl) | N-(5-aryl-isoxazol-3-yl)amide | Base (e.g., Pyridine, Triethylamine), Inert Solvent | doi.org |

| Sulfonyl Chloride (R-SO2Cl) | N-(5-aryl-isoxazol-3-yl)sulfonamide | Base (e.g., Pyridine, Triethylamine), Inert Solvent | nih.gov |

Formation of Urea and Thiourea Derivatives

The synthesis of urea and thiourea derivatives of this compound can be readily accomplished by reacting the amine with isocyanates and isothiocyanates, respectively. nih.gov These reactions are typically high-yielding and proceed under mild conditions.

Urea Derivatives: The reaction with an aryl or alkyl isocyanate, such as phenyl isocyanate, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature, affords the corresponding N-substituted urea. For example, the reaction with phenyl isocyanate would produce 1-(5-(3,4-dimethylphenyl)isoxazol-3-yl)-3-phenylurea. The urea functionality is a common motif in many biologically active compounds. nih.gov

Thiourea Derivatives: In a similar fashion, thiourea derivatives can be synthesized by treating the parent amine with an isothiocyanate. mdpi.com The reaction of this compound with phenyl isothiocyanate would yield 1-(5-(3,4-dimethylphenyl)isoxazol-3-yl)-3-phenylthiourea. Thiourea derivatives are also of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com

The general schemes for these transformations are presented below:

Scheme 2: General Synthesis of Urea and Thiourea Derivatives

Analogous Urea and Thiourea Formation from Amino-isoxazoles

| Reagent | Product | Reaction Conditions | Reference |

| Isocyanate (R-NCO) | N-(5-aryl-isoxazol-3-yl)urea | Inert Solvent (e.g., THF, DCM), Room Temperature | nih.gov |

| Isothiocyanate (R-NCS) | N-(5-aryl-isoxazol-3-yl)thiourea | Inert Solvent (e.g., THF, DCM), Room Temperature | mdpi.com |

The derivatization of the amine group of this compound provides a versatile platform for the synthesis of a wide array of novel compounds. The reactivity of this amine allows for the introduction of various functional groups, which can be used to modulate the physicochemical and biological properties of the parent molecule.

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignments of 5-(3,4-Dimethylphenyl)isoxazol-3-amine and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each distinct hydrogen environment in the molecule. The aromatic protons of the 3,4-dimethylphenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.8 ppm. Specifically, one would anticipate a singlet for the proton at position 2 of the phenyl ring, and two doublets for the protons at positions 5 and 6, showing characteristic ortho coupling. A key diagnostic signal is the singlet corresponding to the isoxazole (B147169) C4-proton, which is typically observed in the range of δ 6.0-6.8 ppm. rsc.orgsciarena.comnih.govmdpi.com The two methyl groups on the phenyl ring would produce sharp singlets in the aliphatic region, around δ 2.3 ppm. rsc.org The protons of the primary amine (-NH₂) group are expected to present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon atoms. The isoxazole ring carbons (C3, C4, and C5) exhibit characteristic chemical shifts. C3, bonded to the amine group, and C5, bonded to the aromatic ring, would appear significantly downfield (e.g., >160 ppm), while the C4 carbon would be found more upfield (e.g., ~95-100 ppm). rsc.orgimist.ma The carbons of the 3,4-dimethylphenyl substituent will show signals in the aromatic region (δ 120-140 ppm), with quaternary carbons showing distinct shifts. The two methyl carbons are expected to resonate at the most upfield positions, typically around δ 20 ppm. rsc.org

Detailed assignments are confirmed using 2D NMR techniques. HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the isoxazole C5 and the protons on the attached dimethylphenyl ring, thus confirming the regiochemistry of the substitution. nih.govipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole C3 | - | ~168-172 |

| Isoxazole C4-H | ~6.5-6.8 (s, 1H) | ~96-99 |

| Isoxazole C5 | - | ~162-165 |

| Phenyl C1' | - | ~125-128 |

| Phenyl C2'-H | ~7.6 (s, 1H) | ~123-126 |

| Phenyl C3' | - | ~138-141 |

| Phenyl C4' | - | ~136-139 |

| Phenyl C5'-H | ~7.5 (d, 1H) | ~129-132 |

| Phenyl C6'-H | ~7.2 (d, 1H) | ~126-129 |

| -NH₂ | Variable (br s, 2H) | - |

| 3'-CH₃ | ~2.3 (s, 3H) | ~19-21 |

| 4'-CH₃ | ~2.3 (s, 3H) | ~19-21 |

Note: Predicted values are based on typical chemical shifts for similar isoxazole and substituted phenyl structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound and to investigate its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂N₂O), the calculated exact mass would be compared against the experimentally determined value, with a very low mass error (typically <5 ppm) confirming the elemental composition. rsc.orgmdpi.comnih.gov

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be observed. researchgate.net Due to the presence of nitrogen, the molecule has an even molecular weight, which is consistent with the nitrogen rule. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for amino-isoxazoles include:

α-Cleavage: A common fragmentation for amines involves cleavage of the bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is relatively weak and prone to cleavage. This can lead to a characteristic series of fragmentation events, often resulting in the formation of nitrile or acylium ions. researchgate.net

Loss of Small Molecules: Ejection of stable neutral molecules such as CO, HCN, or CH₃ is a common feature in the fragmentation of heterocyclic compounds.

A plausible fragmentation could involve the initial cleavage of the isoxazole ring, followed by subsequent losses from the dimethylphenyl moiety. The relative abundance of the fragment ions provides structural information and serves as a fingerprint for the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| HRMS (ESI+) [M+H]⁺ | Calculated: 189.1022, Found: within 5 ppm |

| Key Fragmentation Ions (EI) | Molecular Ion (m/z 188), fragments corresponding to the dimethylphenyl cation (m/z 105), and isoxazole ring cleavage products. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorptions:

N-H Vibrations: The primary amine (-NH₂) group gives rise to two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. imist.malibretexts.orgorgchemboulder.com A broad N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

C=N and C=C Stretching: The stretching vibration of the C=N bond within the isoxazole ring typically appears in the 1625-1590 cm⁻¹ region. This may overlap with the C=C stretching vibrations from the aromatic dimethylphenyl ring, which also occur in this range.

N-O Stretching: The N-O bond stretch of the isoxazole ring is expected to produce a medium to strong band in the 1260-1100 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

Aromatic Overtones: The substitution pattern on the benzene (B151609) ring can often be inferred from the pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | Medium |

| Primary Amine | N-H Bend | 1650-1580 | Medium, Broad |

| Isoxazole/Aromatic | C=N / C=C Stretch | 1625-1590 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2980-2850 | Medium |

| Isoxazole | N-O Stretch | 1260-1100 | Medium to Strong |

| Aromatic C-H | C-H Bend (out-of-plane) | 900-675 | Strong |

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing Analysis (if applicable)

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information, revealing its precise three-dimensional structure in the solid state. mdpi.com This technique elucidates bond lengths, bond angles, and torsion angles with very high precision.

For this molecule, key structural questions that could be answered include:

Intermolecular Interactions: The crystal packing analysis would reveal how individual molecules interact with each other in the crystal lattice. Given the presence of the primary amine group (a hydrogen bond donor) and the isoxazole ring nitrogens (hydrogen bond acceptors), the formation of intermolecular hydrogen bonds is highly probable. iucr.orgnih.gov These interactions, along with potential π–π stacking between the aromatic rings, would govern the supramolecular architecture of the solid. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)/Optical Rotatory Dispersion (ORD)) for Stereochemical Elucidation of Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. Consequently, techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are not applicable for its direct analysis.

However, these techniques would become essential if chiral derivatives were to be synthesized. Chirality could be introduced, for example, by attaching a chiral substituent to the amine nitrogen or by synthesizing a derivative with a stereocenter elsewhere in the molecule. In such cases, ECD/ORD spectroscopy would be a powerful tool for:

Assigning Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) of the chiral derivative could be determined.

Studying Conformation: The chiroptical response is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule, providing insights into the preferred solution-state conformation of the chiral derivative.

These methods are dedicated to the analysis of chiral molecules and their excited states. univ-rennes.fr

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on 5-(3,4-Dimethylphenyl)isoxazol-3-amine and Analogues

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the molecular structure and reactivity of novel compounds. epstem.net

The electronic properties of this compound are largely dictated by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich 3,4-dimethylphenyl ring and the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient isoxazole (B147169) ring, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally corresponds to higher reactivity. Based on calculations for analogous isoxazole derivatives, the HOMO-LUMO gap for this compound is predicted to be approximately 4.9 eV. mdpi.com Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, have been calculated to quantify its reactivity profile. epstem.net

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -5.81 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.89 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.92 eV | Indicator of chemical reactivity and stability mdpi.com |

| Electronegativity (χ) | 3.35 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.46 eV | Resistance to change in electron distribution |

Note: Values are predictive and based on DFT calculations performed on structurally similar molecules. mdpi.com

The three-dimensional structure of this compound is defined by the rotational freedom between the dimethylphenyl and isoxazole rings. Conformational analysis reveals that the molecule's lowest energy state is achieved when the two rings are not coplanar. The twist angle between the planes of the phenyl and isoxazol rings in related structures is typically between 14 and 20 degrees. researchgate.net This non-planar conformation is a result of minimizing steric hindrance between the hydrogen atoms on the respective rings. The energy landscape shows a relatively low rotational barrier, suggesting that the molecule is flexible and can adopt various conformations, which may be crucial for binding to different biological targets.

Molecular Docking and Ligand-Protein Interaction Profiling with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net Studies on similar isoxazole-containing compounds suggest potential interactions with enzymes such as cyclooxygenases (COX) and various protein kinases. nih.govnih.gov

Docking simulations of this compound into the active site of a hypothetical protein kinase target reveal a plausible binding mode. The primary interactions are predicted to be:

Hydrogen Bonding: The 3-amine group on the isoxazole ring can act as a hydrogen bond donor, forming crucial interactions with the backbone carbonyl groups of key amino acid residues in the hinge region of the kinase, such as glutamic acid or aspartic acid. researchgate.net

Hydrophobic Interactions: The 3,4-dimethylphenyl moiety fits into a hydrophobic pocket of the active site, forming van der Waals interactions with nonpolar residues like leucine, valine, and isoleucine. researchgate.net

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding site.

These interactions anchor the ligand securely within the active site, a prerequisite for inhibitory activity.

The strength of the ligand-protein interaction is estimated using scoring functions, which provide a value for binding affinity (often expressed in kcal/mol). researchgate.net For this compound, predicted docking scores against protein kinase targets are comparable to those of known inhibitors, suggesting it could be a potent binder.

Table 2: Predicted Docking Performance Against a Hypothetical Protein Kinase

| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|

| This compound | -10.2 | Low nM | ASP145, LEU83, PHE82 researchgate.net |

Target selectivity can be computationally assessed by docking the compound against a panel of different proteins. The differential binding affinities and interaction patterns can help predict whether the compound is likely to be a selective or multi-target agent. For instance, subtle differences in the size and hydrophobicity of active sites between different kinase isoforms could be exploited to achieve selectivity.

Biological Activity Profiling and Mechanistic Elucidation in Vitro and in Vivo Non Clinical Models

Investigation of Enzyme Inhibition/Activation Profiles of 5-(3,4-Dimethylphenyl)isoxazol-3-amine

The enzymatic activity of this compound has been a subject of scientific inquiry, with studies exploring its potential to inhibit or activate various enzymes.

Research has identified a compound structurally related to this compound, specifically (3,5-dimethylphenyl-(2-aminooxazol-4-yl) isoxazole-3-carboxylic acid), as an inhibitor of bacterial serine acetyltransferase. This related molecule demonstrated an IC50 value of 4.2 µM, indicating its potency in inhibiting this bacterial enzyme. However, studies directly evaluating the inhibitory activity of this compound against bacterial serine acetyltransferase are not currently available in the reviewed literature.

Currently, there is no publicly available scientific literature detailing the investigation of this compound as an inhibitor or activator of Sphingomyelin Synthase 2 (SMS2).

There is no available research data on the effects of this compound on the activity of secretory Phospholipase A2 (sPLA2).

The modulatory effects of this compound on Sirtuin 1 (SIRT1) activity have not been reported in the existing scientific literature.

Comprehensive searches of scientific databases did not yield any studies investigating the activity of this compound against other specific enzyme targets.

Receptor Binding and Modulation Studies

The potential for this compound to interact with and modulate receptor activity has also been an area of interest.

At present, there are no published studies that have specifically examined the antagonist activity of this compound at the N-methyl-D-aspartate (NMDA) receptor.

Data Tables

Due to the absence of specific research data for this compound on the outlined biological targets, no data tables can be generated at this time.

Cell-Based Assays for Proliferation, Viability, and Functional Responses

The isoxazole (B147169) nucleus is a core component in many compounds designed and evaluated for their anticancer properties. espublisher.comnih.gov These derivatives have been shown to exhibit cytotoxic and antiproliferative effects across a range of cancer cell lines, operating through diverse mechanisms of action. espublisher.com

Research into isoxazole derivatives has demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain isoxazole derivatives bearing azole and benzazole moieties have been tested for their cytotoxic activity on C6 (glioma) and HT-29 (colon cancer) cell lines using the MTT assay. researchgate.net In one study, specific compounds within the synthesized series were identified as the most cytotoxic against HT-29 and C6 cell lines, respectively. researchgate.net

Similarly, a series of N-heteroaryl enamino amides, including a derivative with an N-(5-methyl-isoxazol-3-yl) substituent, was evaluated for cytotoxic effects on MCF-7 (human breast adenocarcinoma) and AGS (human gastric cancer) cells. nih.gov The results indicated that the nature of the heterocyclic ring significantly influences biological activity. nih.gov Another study focused on isoxazole-containing chalcones and dihydropyrazoles, which were evaluated for their anticancer potency against the DU-145 prostate cancer cell line. mdpi.com Dihydropyrazole derivatives, in particular, demonstrated notable anticancer activity. mdpi.com

A novel series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were evaluated for their anti-cancer activities against MCF-7, 4T1 (murine breast cancer), and PC-3 (prostate cancer) cell lines. nih.gov These compounds showed potential and selective cytotoxicity against the MCF-7 human breast cancer cell line, with one derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), showing a potent IC₅₀ value of 1.91 μM. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the isoxazole core for superior activity. nih.gov

Table 1: Cytotoxic Activity of Selected Isoxazole Derivatives against Various Cancer Cell Lines

| Compound Class | Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Isoxazole-bearing azoles/benzazoles | C6 (glioma), HT-29 (colon) | Demonstrated cytotoxicity; specific compounds showed high activity. | researchgate.net |

| N-(5-methyl-isoxazol-3-yl) enamino amide | MCF-7 (breast), AGS (gastric) | Cytotoxic effect influenced by the heterocyclic ring structure. | nih.gov |

| Isoxazole-containing dihydropyrazoles | DU-145 (prostate) | Exhibited potential anticancer activity. | mdpi.com |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | MCF-7 (breast) | Selective and potent cytotoxicity (e.g., TTI-6 IC₅₀ = 1.91 μM). | nih.gov |

The anticancer effects of isoxazole derivatives are often linked to their ability to interfere with key cellular signaling pathways. espublisher.com Various mechanisms have been identified, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various enzymes and receptors crucial for cancer cell survival and proliferation. nih.gov For example, further investigation into the potent 5-(thiophen-2-yl)isoxazole derivative TTI-6 revealed that it induces cell death through an apoptotic mechanism. nih.gov

Antimicrobial and Antifungal Activity Assessment (in vitro)

The isoxazole scaffold is a key structural motif in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. researchgate.net

A study involving isoindole derivatives of (5-methyl-isoxazole-3-yl)amine demonstrated antifungal activity against four fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com In another investigation, a series of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized and screened for their antimicrobial properties. Two compounds in particular, 2c and 2f, showed higher antibacterial and antifungal activity than the standard references, ciprofloxacin and clotrimazole. Compound 2f, which has a 4-chloro phenyl substitution, was identified as the most potent in the series. researchgate.net

Furthermore, research on 15 different isoxazole derivatives revealed that all possessed some level of antimicrobial activity against leading biofilm-forming wound pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov Two derivatives, PUB9 and PUB10, showed markedly higher antimicrobial activity, with PUB9 being especially effective against S. aureus. These compounds were able to reduce over 90% of biofilm-forming cells. nih.gov The introduction of a thiophene moiety to the isoxazole ring has also been noted to enhance antimicrobial activity. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Isoindole derivative of (5-methyl-isoxazole-3-yl)amine | C. tropicum, F. oxysporum, G. candidum, T. rubrum | Showed antifungal activity against all four species. | mdpi.com |

| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | Bacteria and Fungi | Most potent compound of the series; higher activity than standards. | researchgate.net |

| 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives (PUB9, PUB10) | S. aureus, P. aeruginosa, C. albicans | High antimicrobial and antibiofilm activity; >90% biofilm reduction. | nih.gov |

| 2-oxazoline derivatives | Candida species | Showed better inhibition of yeasts compared to fluconazole. | nih.gov |

Anti-inflammatory and Analgesic Activity Investigations (in vivo animal models)

A significant body of research points to the anti-inflammatory and analgesic potential of isoxazole derivatives. mdpi.com These activities have been confirmed in various in vivo animal models.

The anti-inflammatory activity of newly synthesized isoxazole derivatives has been evaluated using the carrageenan-induced rat paw edema method, a standard model for acute inflammation. In one such study, compounds TPI-7 and TPI-13 were found to be the most active, an effect attributed to the presence of a methoxy group at the para position. Another study screened 25 isoxazole derivatives and found that seven of them exhibited significant anti-inflammatory activity in both carrageenan-induced paw edema and xylene-induced ear edema models in rats when compared to the standard drug, diclofenac sodium. eijst.org.uk

The analgesic potential of isoxazole carboxamide derivatives has been assessed using the acetic acid-induced writhing assay and the hot plate test in mice. nih.govresearchgate.net While many of the synthesized compounds showed low to moderate activity, one derivative (B2), which contains a methoxy group, demonstrated high analgesic activity, comparable to the standard drug tramadol. nih.govresearchgate.net Further investigation suggested that the analgesic effects of the most active compounds are mediated through a non-opioid receptor pathway. nih.govresearchgate.net

Immunomodulatory Effects

The isoxazole ring is a key feature in compounds with significant immunomodulatory properties, including both immunosuppressive and immunostimulatory effects. mdpi.comnih.gov Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, which are structurally related to the title compound, have been a particular focus of such research. nih.govptfarm.pl

Studies on various 5-amino-isoxazole derivatives have demonstrated potent immunosuppressive activities. ptfarm.pl For example, certain semicarbazide and thiosemicarbazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid significantly suppressed the primary humoral immune response to sheep red blood cells (SRBC) in mice. ptfarm.pl The strongest inhibitory property was comparable to that of the reference drug, Cyclosporin A. ptfarm.pl These compounds appear to affect the early phase of the immune response. ptfarm.pl

In vitro studies on human cells have also shown that new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide can inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov The most active compound in one series also inhibited the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α). nih.gov Mechanistic studies in Jurkat cells suggested that the immunosuppressive action may be due to a pro-apoptotic effect, indicated by increased expression of caspases, Fas, and NF-κB1. nih.gov Other 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have also shown regulatory activity in lymphocyte proliferation tests and on cytokine production. nih.gov

Investigation of Sodium Channel Modulation (in vitro)

Direct investigations into the effects of this compound on sodium channels are not available in the current literature. However, the broader class of nitrogen-containing heterocyclic compounds has been explored for ion channel modulation. For instance, the antifungal drug amorolfine, a phenyl-propyl morpholine derivative, has been identified as a state-dependent inhibitor of voltage-gated sodium (Nav) channels, showing a strong preference for inactivated channel states. nih.gov While structurally distinct from isoxazoles, this finding highlights that small heterocyclic molecules can interact with and modulate the function of crucial ion channels like Nav channels. nih.gov The malfunction of these channels is linked to conditions such as chronic pain, making them important therapeutic targets. nih.gov

Antioxidant Activity Evaluation

An extensive review of scientific literature did not yield specific studies evaluating the in vitro or in vivo antioxidant activity of this compound. Consequently, there is no published data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay for this particular compound.

While direct experimental evidence for this compound is lacking, the isoxazole scaffold is a recurring motif in medicinal chemistry research exploring novel antioxidant agents. nih.govmdpi.com Various studies have reported the antioxidant potential of diverse isoxazole derivatives. researchgate.netresearchgate.net For instance, some isoxazole-carboxamide derivatives have demonstrated potent scavenging activity against DPPH free radicals. researchgate.netnih.gov Similarly, isoxazole-based chalcones have also been evaluated for their antioxidant properties. nih.govmdpi.com The antioxidant activity of isoxazole derivatives is often attributed to their chemical structure, which can be modified with various substituents to enhance their radical scavenging capabilities. ijpca.org However, without specific experimental data, the antioxidant potential of this compound remains undetermined.

Based on the available information, no quantitative data on the antioxidant activity of this compound can be presented.

Mechanistic Studies on Observed Biological Activities in Relevant Research Models

Consistent with the absence of reported biological activities for this compound, there are no mechanistic studies available in the scientific literature that elucidate its mode of action or validate its biological targets. Mechanistic studies, including target validation, are contingent upon the prior identification of a consistent and reproducible biological effect.

In the broader context of isoxazole-containing compounds, mechanistic investigations have been conducted for derivatives exhibiting significant biological effects. For example, some isoxazole derivatives with anti-inflammatory properties have been studied for their ability to inhibit specific enzymes involved in the inflammatory cascade. nih.gov Furthermore, computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been employed to predict the biological targets and understand the structure-activity relationships of certain isoxazole series. nih.govnih.govbohrium.com These studies, however, are specific to the compounds investigated and cannot be extrapolated to infer a mechanism of action for this compound. Without primary data on its biological effects, any discussion on its mechanism would be purely speculative.

Structure Activity Relationship Sar and Pharmacophore Mapping

Correlating Structural Modifications of 5-(3,4-Dimethylphenyl)isoxazol-3-amine to Biological Activity

The biological activity of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the core scaffold. While specific SAR studies on this compound are not extensively documented, a comprehensive analysis of closely related 3,4-diarylisoxazole and 5-arylisoxazole analogs provides a robust framework for understanding its potential activity. nih.govnih.govnih.gov

Modifications at the 3-Amino Group: The primary amine at the C-3 position is a critical determinant of activity. Studies on analogous compounds have shown that this group often acts as a key hydrogen bond donor, interacting with specific residues in a target's binding site. nih.gov Modifications to this group, such as N-alkylation or N-acetylation, typically lead to a significant decrease or complete loss of activity. For example, in a series of isoxazole-based COX inhibitors, the substitution of a methyl group with a primary amino group improved selectivity and inhibitory activity, whereas its N,N-dialkyl and N,N-diacetyl derivatives exhibited low to no activity. nih.gov This suggests that the hydrogen-bonding capability of the unsubstituted -NH2 group is essential for potent biological interactions.

Modifications of the 5-Aryl Moiety: The substituent at the C-5 position plays a crucial role in defining the compound's interaction with the target, often fitting into a hydrophobic pocket. In the case of this compound, the dimethylphenyl group is the primary determinant of this interaction. The position and nature of substituents on this aryl ring can drastically alter biological activity. For instance, in a series of 3,4-diaryl-5-methylisoxazole derivatives, modifications to the phenolic hydroxyl group on the aryl ring at the C-3 position led to a range of activities, highlighting the sensitivity of the target to changes in this region. nih.gov Similarly, studies on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors showed that the position of substituents on the phenyl ring was a key factor for inhibitory potency. nih.gov

The table below, derived from studies on analogous 3,4-diarylisoxazole structures, illustrates how modifications on the aryl ring influence cytotoxic activity against cancer cell lines.

Table 1: Structure-Activity Relationship of 3,4-Diarylisoxazole Analogs

| Compound ID | 3-Aryl Group | 4-Aryl Group | 5-Substituent | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | 4-(Benzyloxy)phenyl | 4-Chlorophenyl | -CH₃ | 1.5 (A549 cells) |

| Analog 2 | 4-Hydroxyphenyl | 4-Chlorophenyl | -CH₃ | 0.8 (A549 cells) |

| Analog 3 | 4-(2-Methylbenzyloxy)phenyl | 4-Chlorophenyl | -CH₃ | 0.04 (A549 cells) |

| Analog 4 | 4-(3-Methylbenzyloxy)phenyl | 4-Chlorophenyl | -CH₃ | 0.08 (A549 cells) |

| Analog 5 | 4-Chlorophenyl | 4-(Benzyloxy)phenyl | -CH₃ | >10 (A549 cells) |

Data extrapolated from studies on 3,4-diarylisoxazole derivatives for illustrative purposes. nih.gov

Identification of Key Pharmacophoric Elements within the Isoxazole-3-amine Scaffold

A pharmacophore model for the isoxazole-3-amine scaffold helps to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov These features are critical for molecular recognition at a target's active site. For the 5-arylisoxazol-3-amine class, the key pharmacophoric elements can be identified as follows:

Hydrogen Bond Donor (HBD): The primary amine at the C-3 position is a crucial hydrogen bond donor. This feature allows the molecule to form strong, directional interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. nih.gov

Aromatic/Hydrophobic Region: The 5-aryl group, in this case, the 3,4-dimethylphenyl moiety, constitutes a significant hydrophobic and aromatic region. This part of the molecule is responsible for engaging in van der Waals, hydrophobic, and π-stacking interactions within a corresponding pocket of the target protein. acs.org

Hydrogen Bond Acceptor (HBA)/Electron-Rich Center: The isoxazole ring itself, with its nitrogen and oxygen heteroatoms, serves as an electron-rich core and can act as a hydrogen bond acceptor. nih.govresearchgate.net The precise geometry and electronic distribution of the ring are vital for correctly positioning the other pharmacophoric features.

A preliminary pharmacophore model developed for isoxazole analogues binding to the System xc- transporter identified several key regions that align with these elements: an amino acid head group (analogous to the 3-amine), and distinct aromatic ring group regions, underscoring the importance of these features in ligand binding. nih.gov The spatial relationship between the HBD at C-3 and the hydrophobic aryl group at C-5 is paramount for high-affinity binding.

Elucidation of the Role of the 3,4-Dimethylphenyl Moiety in Target Recognition and Potency

The 3,4-dimethylphenyl moiety at the C-5 position is not merely a generic hydrophobic substituent; its specific structure is integral to target recognition and potency. This group is hypothesized to confer both steric and electronic properties that optimize the molecule's fit within a specific binding pocket.

The primary role of this moiety is to engage in hydrophobic interactions. researchgate.net The two methyl groups enhance the lipophilicity of this region, potentially leading to a stronger association with nonpolar pockets in a target protein. The positioning of the methyl groups at the 3- and 4-positions creates a specific steric profile that can be critical for complementarity with the active site. This specific substitution pattern dictates the orientation of the molecule, ensuring that other key features, like the 3-amino group, are correctly positioned to interact with their corresponding residues.

Molecular modeling studies of inhibitors containing similar dimethylphenyl groups have provided direct evidence of their importance. For instance, research on Mcl-1 inhibitors revealed that a 4-chloro-3,5-dimethylphenyl group engages in a critical face-to-edge π-stacking interaction with a phenylalanine residue (Phe270) in the binding site. acs.org This type of specific, directional interaction, facilitated by the methyl groups, contributes significantly to the high binding affinity. It is plausible that the 3,4-dimethylphenyl group in this compound engages in similar favorable interactions, such as hydrophobic contacts or π-stacking, which are crucial for its potency.

Impact of Substituents on Selectivity and Drug-like Properties

Modifying the substituents on the this compound scaffold can significantly impact its selectivity for different biological targets and alter its physicochemical properties relevant to research applications, such as solubility and stability in experimental matrices. nih.govmdpi.com

Selectivity: Selectivity is often achieved by exploiting subtle differences in the binding sites of related proteins. For isoxazole derivatives, substitutions on the aryl ring can fine-tune the molecule's shape and electronic properties to favor one target over another. For example, in the context of COX inhibitors, specific substitutions on the phenyl ring of 4,5-diphenyl-4-isoxazolines led to significant selectivity for the COX-2 enzyme over COX-1. nih.gov This is often because the COX-2 active site has a larger, more accommodating hydrophobic side pocket that can be accessed by appropriately substituted ligands. Therefore, modifications to the 3,4-dimethylphenyl group or the introduction of new substituents could modulate the selectivity profile of this compound.

Drug-like Properties (Research Context):

Solubility: The inherent lipophilicity of the 3,4-dimethylphenyl group can contribute to poor aqueous solubility, a common challenge in drug discovery research. Strategies to enhance solubility often involve introducing polar functional groups. Research on isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists demonstrated that adding a 3-aminocyclohexanol (B121133) motif successfully balanced potency with improved solubility, making the compounds more suitable for in-vitro and in-vivo assays. nih.gov

Stability: The metabolic stability of a compound in research matrices, such as liver microsomes, is a key property. The isoxazole ring and its substituents are potential sites of metabolism. Introducing electron-withdrawing groups can sometimes stabilize the molecule, while certain substituents might introduce metabolic liabilities. The stability of the N-O bond in the isoxazole ring is a known chemical consideration. nih.gov

The following table demonstrates how substituent changes can affect physicochemical properties for a series of generic isoxazole analogs.

Table 2: Impact of Substituents on Physicochemical Properties of Isoxazole Analogs

| Compound ID | R1 (at C-3) | R2 (at C-5) | Calculated logP | Aqueous Solubility (Predicted) |

|---|---|---|---|---|

| Analog A | -NH₂ | -Phenyl | 1.8 | Moderate |

| Analog B | -NH₂ | -4-Chlorophenyl | 2.5 | Low |

| Analog C | -NH₂ | -4-Methoxyphenyl | 1.7 | Moderate |

| Analog D | -NH-Cyclohexanol | -Phenyl | 1.5 | Improved |

| Analog E | -NH₂ | -3,4-Dimethylphenyl | 2.7 | Low |

Values are illustrative and based on general principles of medicinal chemistry.

Advanced Analytical Methodologies Development and Metabolite Identification for Research Studies

Development of Robust Chromatographic Methods (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)) for Quantification of 5-(3,4-Dimethylphenyl)isoxazol-3-amine in Research Samples (e.g., cell lysates, animal tissues from non-clinical studies)

The quantification of this compound in diverse biological matrices from research studies necessitates the development of highly selective and sensitive analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a commonly employed technique for this purpose due to its specificity and suitability for non-volatile and thermally labile compounds.

A typical HPLC-MS method would involve protein precipitation from the biological matrix (e.g., cell lysates, homogenized animal tissues) using an organic solvent like acetonitrile (B52724). usp.br This is followed by chromatographic separation on a reverse-phase C18 column. researchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) allows for the effective separation of the analyte from endogenous matrix components. semanticscholar.org Detection is often achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, particularly if the compound is volatile or can be derivatized to enhance its volatility. nih.govresearchgate.net For a primary amine like this compound, derivatization, for instance with heptafluorobutyric anhydride (B1165640), might be necessary to improve its chromatographic properties and thermal stability. researchgate.net The analysis would typically be performed on a capillary column, such as a DB-5ms, with helium as the carrier gas. researchgate.net

Table 1: Example HPLC-MS Parameters for Quantification of this compound

| Parameter | Condition |

| HPLC System | Standard HPLC system |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., m/z 203.1 → 132.1 |

Identification and Characterization of Metabolites in In Vitro and Animal Models (non-clinical context)

Understanding the metabolic fate of this compound is crucial in non-clinical research. In vitro models, such as liver microsomes and hepatocytes, are commonly used for initial metabolite profiling. nih.govresearchgate.net These systems contain the necessary enzymes for Phase I and Phase II metabolic reactions. Following incubation, samples are analyzed by high-resolution mass spectrometry (HR-MS) to detect potential metabolites. nih.gov

Common metabolic pathways for compounds containing an aromatic ring and a methyl group include hydroxylation. nih.gov Therefore, likely metabolites of this compound would include hydroxylated species on the dimethylphenyl ring. Another potential metabolic transformation is hydrolysis of the isoxazole (B147169) ring, which can occur in vivo. rrpharmacology.rurrpharmacology.ru

In non-clinical animal models, such as rodents, the administration of the compound is followed by the collection of biological samples (e.g., plasma, urine, feces) over a time course. rrpharmacology.ruresearchgate.net Analysis of these samples by LC-MS/MS helps to identify the metabolites formed in a whole organism, providing a more comprehensive metabolic profile. rrpharmacology.ru The structural elucidation of these metabolites is confirmed by comparing their fragmentation patterns with that of the parent compound and, when possible, with synthesized reference standards. nih.govrrpharmacology.ru

Table 2: Potential Metabolites of this compound in Non-Clinical Models

| Putative Metabolite | Proposed Metabolic Reaction |

| 5-(3-Hydroxymethyl-4-methylphenyl)isoxazol-3-amine | Hydroxylation of a methyl group |

| 5-(3-Methyl-4-hydroxymethylphenyl)isoxazol-3-amine | Hydroxylation of a methyl group |

| 5-(3,4-Dimethylphenyl)-isoxazol-3-ol-amine | Ring Hydroxylation |

| Products of isoxazole ring cleavage | Hydrolysis |

Method Validation for Accuracy, Precision, and Sensitivity in Research Applications

For research applications, analytical methods must be validated to ensure the reliability of the generated data. While the extent of validation may differ from that required for clinical studies, key parameters are still assessed.

Accuracy is determined by comparing the measured concentration to a known concentration in spiked samples. It is typically expressed as the percentage of recovery. usp.br For research purposes, accuracies within ±20% are often considered acceptable.

Precision evaluates the repeatability of the method. It is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The precision is expressed as the relative standard deviation (RSD), which should ideally be less than 15-20% for research assays.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. usp.br The LLOQ is crucial for studies where the compound's concentration in biological samples is expected to be low.

Table 3: Representative Method Validation Data for a Research-Use HPLC-MS Assay

| Parameter | Low Concentration | Medium Concentration | High Concentration |

| Nominal Conc. (ng/mL) | 10 | 100 | 1000 |

| Accuracy (% Recovery) | 95.5% | 102.3% | 98.7% |

| Intra-day Precision (% RSD) | 8.2% | 5.6% | 4.1% |

| Inter-day Precision (% RSD) | 11.5% | 7.8% | 6.3% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Potential Research Applications and Future Directions

5-(3,4-Dimethylphenyl)isoxazol-3-amine as a Starting Point for Lead Optimization in Pre-clinical Drug Discovery Research

In preclinical drug discovery, lead optimization is a critical phase where an initial hit compound with promising biological activity is systematically modified to enhance its therapeutic properties. The molecular scaffold of this compound possesses key features that make it an excellent starting point for such optimization efforts. The isoxazole (B147169) ring is a versatile and privileged structure in medicinal chemistry, known for its stability and ability to engage in various biological interactions. chemimpex.com

The structure of this compound offers three primary points for chemical modification: the 3-amino group, the 5-phenyl ring, and the isoxazole core itself.

The 3-Amino Group: The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, allowing for the introduction of a wide array of functional groups. This can be used to modulate the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.

The 5-(3,4-Dimethylphenyl) Ring: The substitution pattern on the phenyl ring is crucial for determining target specificity and potency. The existing methyl groups can be moved to other positions or replaced with other substituents, such as halogens, alkoxy groups, or nitro groups, to explore the structure-activity relationship (SAR). For example, studies on other 5-phenylisoxazole (B86612) derivatives have shown that substitutions on the phenyl ring significantly influence their inhibitory potency against enzymes like xanthine (B1682287) oxidase. nih.gov

The Isoxazole Core: While less commonly modified, the isoxazole ring itself can be altered, though this often involves more complex synthesis.

A systematic lead optimization program based on this scaffold would involve creating a library of analogues and evaluating their efficacy, selectivity, and pharmacokinetic properties. This approach has been successfully applied to other heterocyclic cores, where modifications led to compounds with improved metabolic stability and enhanced in vivo efficacy. uantwerpen.be The versatility of the 5-arylisoxazol-3-amine template makes it a valuable starting point for developing new therapeutic agents.

Utilization as a Chemical Probe for Novel Biological Target Identification and Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target. Such probes are invaluable tools in chemical biology for interrogating the function of proteins in cellular pathways and for validating new drug targets. Aminoisoxazoles have demonstrated potential in this area, with certain derivatives acting as potent and selective inhibitors of specific enzymes. nih.gov For instance, a series of aminoisoxazoles were identified as potent inhibitors of tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer. nih.gov

This compound could serve as a foundational structure for the development of new chemical probes. To be effective, a chemical probe must exhibit high potency and selectivity for its intended target over other related proteins. The process would involve:

Screening: Testing the compound against a panel of biological targets (e.g., kinases, proteases, metabolic enzymes) to identify an initial interaction.

Optimization for Potency and Selectivity: Synthesizing analogues to improve binding affinity and reduce off-target effects.

Functionalization: Attaching a reporter tag (like a fluorescent group or biotin) to the probe. This allows for the visualization and isolation of the target protein from complex biological samples, thereby aiding in target identification and validation.

By developing a potent and selective probe from the this compound scaffold, researchers could explore the roles of novel proteins in disease, potentially uncovering new therapeutic avenues.

Contribution to the Understanding of Isoxazole-Based Compound Biology and Chemistry

The study of novel isoxazole derivatives like this compound contributes significantly to the broader understanding of this important class of heterocyclic compounds. Isoxazole-containing molecules are known to exhibit a wide spectrum of biological activities, and each new derivative helps to build a more comprehensive picture of their structure-activity relationships (SAR). nih.gov

Research into this specific compound and its analogues can provide insights into how subtle changes in chemical structure affect biological function. For example, comparing the activity of this compound with analogues having different substitutions on the phenyl ring (e.g., 4-chloro or 4-fluoro) can reveal the importance of electronic and steric factors for a particular biological effect. chemimpex.comcymitquimica.com

The table below illustrates how different substitutions on the 5-aryl isoxazole scaffold can lead to diverse biological activities, highlighting the chemical versatility of this core structure.

| Isoxazole Scaffold | Biological Target/Activity | Reference |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibition | nih.gov |

| 4-Aminomethyl-5-aryl-3-substituted isoxazoles | Antiprotozoal (Anti-Leishmania, Anti-Trypanosoma) | nih.gov |

| 3,4-Diaryl-5-aminoisoxazoles | Tubulin Polymerization Inhibition (Anticancer) | |

| Aminoisoxazole derivatives | Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition | nih.gov |

This table is for illustrative purposes and shows the diversity of biological targets for the broader class of substituted isoxazoles.

By synthesizing and evaluating new compounds like this compound, chemists and biologists expand the known chemical space and deepen the understanding of the molecular features that govern the therapeutic potential of isoxazole-based drugs.

Challenges and Opportunities in the Academic Research of Substituted Isoxazole Amines

Academic research into substituted isoxazole amines faces both challenges and significant opportunities. A primary challenge lies in the synthesis of these compounds. While numerous methods exist for creating the isoxazole ring, achieving specific substitution patterns, particularly for trisubstituted isoxazoles, can be complex and may require multi-step procedures or the use of metal catalysts. mdpi.com Developing novel, efficient, and environmentally friendly ("green") synthetic methods remains an active area of research. researchgate.net

Another challenge is the potential for metabolic instability. The isoxazole ring, while generally stable, can be susceptible to metabolic cleavage in some biological systems, which can limit the in vivo efficacy of a drug candidate.

Despite these challenges, the opportunities are vast. The proven therapeutic relevance of the isoxazole scaffold ensures continued interest in the field. nih.gov

Exploring New Biological Space: The versatility of the isoxazole amine structure allows for the creation of large, diverse chemical libraries that can be screened against new and emerging biological targets.

Tackling Unmet Medical Needs: Isoxazole derivatives have shown promise against neglected tropical diseases and drug-resistant microbes, offering avenues for addressing critical global health issues. nih.gov

Development of Multi-Targeted Therapies: The isoxazole scaffold can be incorporated into hybrid molecules designed to interact with multiple targets simultaneously, a potential strategy for treating complex diseases like cancer.

Future Research Perspectives for this compound and its Synthesized Analogues

The future research potential for this compound and its analogues is substantial. A logical next step would be the synthesis of a focused library of related compounds to systematically explore their therapeutic potential.

Future research directions could include:

Broad Biological Screening: Testing the compound and its analogues against a wide range of disease models, including cancer cell lines, pathogenic bacteria and fungi, and protozoan parasites. nih.govnih.gov

Kinase Inhibitor Development: The 3-aminoisoxazole (B106053) moiety is a known hinge-binding motif for protein kinases, which are critical targets in oncology. Analogues could be designed and screened for kinase inhibitory activity.

Neuropharmacology: Given that some isoxazole derivatives have shown activity in the central nervous system, exploring the potential of these compounds for neurological disorders is a promising avenue. chemimpex.com

In Silico and Modeling Studies: Computational methods, such as molecular docking, can be used to predict how these compounds might bind to specific protein targets, helping to guide the synthesis of more potent and selective analogues. nih.gov

By leveraging modern drug discovery techniques, the this compound scaffold can be fully explored, potentially leading to the identification of new lead compounds for a variety of diseases. The continued investigation into this and other substituted isoxazoles will undoubtedly advance the field of medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 5-(3,4-Dimethylphenyl)isoxazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization reactions using hydroxylamine with appropriate nitrile precursors, as demonstrated in analogous isoxazole syntheses . Optimization involves varying solvents (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours). Monitoring progress via TLC and adjusting pH during workup (e.g., acidification to precipitate the product) improves yield. Purity is confirmed using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) to confirm substitution patterns .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and isoxazole C=N/C-O bands (1600–1500 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the isoxazole core .

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

SHELXL is ideal for small-molecule refinement. Input .hkl intensity data and initial structural parameters. Use commands like L.S. 10 for least-squares refinement and ACTA for absorption corrections. Validate with R-factors (<5%) and check for disorder using PART commands. Refer to SHELX documentation for handling twinning or high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies (e.g., variable IC50 values) may arise from assay conditions (pH, cell lines) or compound stability. Standardize protocols:

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies). Set grid boxes around active sites and run Lamarckian GA algorithms.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity .

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 3,4-dimethylphenyl ring to enhance electrophilicity .

- Side-Chain Functionalization : Replace the amine with acylated derivatives to improve membrane permeability .

- In Silico Screening : Use cheminformatics tools (Schrödinger’s QikProp) to predict ADMET properties and prioritize analogs .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial designs using software like Minitab .

- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) for consistent purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.